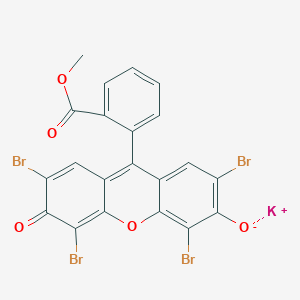

Benzoic acid, 2-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)-, methyl ester, potassium salt (1:1)

Description

Historical Development of Eosinmethylene-blue Formulations

The genesis of Eosin (B541160) Methylene (B1212753) Blue agar (B569324) stems from the early 20th century, aimed at creating a medium to isolate and distinguish enteric bacilli. hardydiagnostics.com

The Holt-Harris and Teague Formulation (1916): The original EMB agar was developed by John C. Holt-Harris and Oscar Teague in 1916. microbiologyresearch.orglaboratoryinfo.comchegg.com Their formulation was designed to clearly differentiate between microbes that could ferment lactose (B1674315) and those that could not. chegg.comasm.org It notably included both lactose and sucrose (B13894) as fermentable carbohydrate sources. chegg.comasm.orgusbio.net This dual-sugar system allowed for the differentiation of coliforms that could ferment sucrose more readily than lactose. asm.orgsharebiology.com On this medium, lactose-fermenting colonies appeared black or had dark centers, while non-fermenters remained colorless. asm.org The Holt-Harris and Teague medium proved to be more stable and sensitive than other agars of the time. laboratoryinfo.comasm.org

The Levine Modification (1918): Two years later, Max Levine introduced a modification to the original formula. microbenotes.commicrobiologyresearch.orglaboratoryinfo.com Levine's formulation simplified the medium by removing sucrose and doubling the concentration of lactose. hardydiagnostics.comusbio.netneogen.com This change was specifically aimed at facilitating a clearer distinction between fecal (Escherichia coli) and non-fecal (Enterobacter aerogenes) coliforms. hardydiagnostics.comasm.orgfujifilm.com Levine also added a peptic digest of animal tissue and phosphate (B84403) to the medium. labtestsguide.commicrobenotes.com

Modern EMB agar is typically a combination of these two historical formulations, incorporating the peptone and phosphate from Levine's recipe and the two carbohydrates (lactose and sucrose) as suggested by Holt-Harris and Teague. labtestsguide.commicrobenotes.comasm.orgexodocientifica.com.br The dyes are used in a specific ratio (approximately 6:1 eosin to methylene blue) to ensure maximum differentiation with minimal toxicity to the target bacteria. wikipedia.orgmicrobenotes.comexodocientifica.com.br

Table 1: Comparison of Historical EMB Agar Formulations

| Feature | Holt-Harris & Teague (1916) | Levine (1918) |

|---|---|---|

| Primary Goal | Differentiate lactose/sucrose fermenters from non-fermenters. chegg.comasm.org | Differentiate E. coli from E. aerogenes. hardydiagnostics.comasm.org |

| Carbohydrates | Lactose and Sucrose. usbio.net | Lactose only (at a higher concentration). hardydiagnostics.comusbio.net |

| Other Components | Dyes (Eosin Y, Methylene Blue), Agar. asm.org | Dyes, Agar, Peptone, Dipotassium (B57713) Phosphate. microbenotes.comasm.org |

| Key Differentiation | Based on fermentation of either sugar. asm.org | Based solely on vigorous vs. weak lactose fermentation. hardydiagnostics.comfujifilm.com |

Evolution of Eosinmethylene-blue Applications Beyond Initial Conception

While its fame is rooted in microbiology, the Eosin Methylene Blue combination has been adapted for use in other scientific fields.

Hematology and Cytology (Wright's Stain): A prominent application outside of bacteriology is in hematology as a component of Wright's stain and similar stains like Giemsa and Leishman's. morphisto.desigmaaldrich.comsigmaaldrich.com In this context, eosin (an acidic dye) and methylene blue (a basic dye) are used to perform differential staining of blood cells on smears. morphisto.de Eosin stains basic components like cytoplasm and certain granules pink or red, while methylene blue and its oxidation products (like azure B) stain acidic components such as cell nuclei and some leukocyte granules blue or purple. morphisto.desigmaaldrich.com This differential staining is essential for the morphological evaluation and identification of different blood cell types (e.g., erythrocytes, neutrophils, lymphocytes) and is a cornerstone of diagnosing blood disorders like leukemia and anemia. morphisto.de

Photodynamic Therapy and Inactivation: More recently, research has explored the photosensitizing properties of Eosin Methylene Blue. nih.govmdpi.com A photosensitizer is a molecule that, upon absorbing light of a specific wavelength, can generate reactive oxygen species that are toxic to cells. wikipedia.org Studies have demonstrated that EMB, when activated by light (particularly red light), can effectively inactivate both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov This process, known as antimicrobial photodynamic inactivation (PDI), is being investigated as an alternative approach to dealing with antibiotic-resistant bacteria. nih.gov Further research has shown EMB's phototoxic potential for larval control of the Aedes aegypti mosquito, the vector for diseases like dengue and Zika, demonstrating an expansion into environmental and vector control applications. mdpi.com

Other Laboratory Applications: The individual components of EMB have various other uses. Methylene blue is used independently as a biological stain for nucleic acids (RNA and DNA) in procedures like northern blotting, as a redox indicator in analytical chemistry, and in aquaculture to treat certain fish diseases. wikipedia.orgmacsenlab.com Eosin Y is a widely used counterstain in histology, most famously in the Hematoxylin and Eosin (H&E) stain, where it colors cytoplasm and extracellular matrix components pink or red. macsenlab.com

Structure

3D Structure of Parent

Properties

CAS No. |

6359-04-2 |

|---|---|

Molecular Formula |

C21H10Br4KO5 |

Molecular Weight |

701.0 g/mol |

IUPAC Name |

potassium 2,4,5,7-tetrabromo-9-(2-ethoxycarbonylphenyl)-6-oxoxanthen-3-olate |

InChI |

InChI=1S/C21H10Br4O5.K/c1-29-21(28)9-5-3-2-4-8(9)14-10-6-12(22)17(26)15(24)19(10)30-20-11(14)7-13(23)18(27)16(20)25;/h2-7,26H,1H3; |

InChI Key |

XMGRXVJCFFEVKF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br.[K] |

Other CAS No. |

6359-05-3 |

Synonyms |

ethyl eosin |

Origin of Product |

United States |

Theoretical Frameworks of Eosinmethylene Blue Differential and Selective Action

Mechanisms of Gram-Negative Bacterial Selectivity by Eosin (B541160) and Methylene (B1212753) Blue

EMB agar's selective properties are primarily attributed to the presence of eosin Y and methylene blue dyes. libretexts.orgbsmiab.org These dyes act in concert to inhibit the growth of most Gram-positive bacteria, thus favoring the proliferation of Gram-negative organisms. libretexts.orgbsmiab.orgdalynn.com Methylene blue, in particular, is a potent inhibitor of Gram-positive bacteria. asm.orgsharebiology.com While the inhibition is not absolute, as some Gram-positive bacteria like enterococci, staphylococci, and yeast may still form pinpoint colonies, it is effective enough to allow for the selective isolation of Gram-negative rods. dalynn.comhardydiagnostics.com The inhibitory action of eosin is considered to be to a lesser extent. libretexts.org The combination of these dyes creates a toxic environment for Gram-positive bacteria, a characteristic that is fundamental to the medium's design. bsmiab.org

Principles of pH-Dependent Dye Complex Formation and Uptake in Eosin Methylene Blue Media

The differential capacity of EMB agar (B569324) is intricately linked to the pH of the medium, which is influenced by the metabolic activity of the bacteria growing on it. microbenotes.comsharebiology.com The dyes, eosin Y and methylene blue, function as pH indicators, responding to changes in acidity. libretexts.orgmicrobeonline.com

Role of Fermentable Carbohydrates in Eosin Methylene Blue Differential Staining

EMB agar contains the fermentable carbohydrates lactose (B1674315) and, in some formulations, sucrose (B13894). asm.orglibretexts.orgmicrobeonline.com These sugars serve as the primary substrates for fermentation by enteric bacteria. asm.orgmicrobeonline.com Gram-negative bacteria that can ferment these carbohydrates produce acidic byproducts, leading to a decrease in the local pH of the medium. microbenotes.comasm.orgmicrobeonline.com This acidification is the critical trigger for the differential staining observed on EMB agar. microbenotes.comsharebiology.com The peptic digest of animal tissue included in the medium provides essential nutrients like carbon and nitrogen to support bacterial growth. exodocientifica.com.brmicrobenotes.com

Molecular Basis of Eosin Methylene Blue Dye-Bacterium Interactions

The interaction between the dyes and the bacterial cells is a complex process governed by chemical structures and cellular properties.

Chemical Structure of Eosin-Methylene Blue Complex

Eosin Y is an acidic dye, while methylene blue is a basic dye. brainly.comuomustansiriyah.edu.iq Under acidic conditions, these two dyes are believed to form an ion-pair complex. researchgate.net This complex is a black pigment that precipitates out of the solution. researchgate.net Some research suggests that at a sufficiently low pH (around 4.9 or below), eosin and methylene blue may form a covalent bond, creating the EMB complex responsible for the green sheen. researchgate.net The characteristic green metallic sheen is also thought to be due to the production of aldehydes during lactose fermentation. dalynn.com The precise nature of the chemical interaction and the structure of the resulting complex are key to the differential staining observed. researchgate.net The ratio of eosin to methylene blue in the medium is typically around 6:1. exodocientifica.com.brmicrobenotes.com

Cellular Permeability and Dye Accumulation in Eosin Methylene Blue Differentiation

The differential staining is not solely a result of extracellular dye precipitation but also involves the uptake and accumulation of the dyes by the bacterial cells. dalynn.comhimedialabs.com In an acidic environment, lactose-fermenting bacteria are thought to take up the eosin-methylene blue complex, leading to the colored colonies. sharebiology.comhimedialabs.com In contrast, at a neutral or alkaline pH, bacteria may take up methylene blue but not eosin, resulting in blue-colored colonies, a phenomenon that can be enhanced by increasing the methylene blue concentration or the initial pH of the medium. sharebiology.com The ability of the dyes to penetrate the bacterial cell envelope and accumulate intracellularly is a crucial factor in the visual differentiation of bacterial colonies on EMB agar.

Advanced Methodological Applications of Eosinmethylene Blue in Microbial Studies

Differentiation of Enteric Bacilli Using Eosin (B541160) Methylene (B1212753) Blue Agar (B569324)

Eosin Methylene Blue (EMB) agar is a specialized microbiological medium crucial for isolating and distinguishing between different types of Gram-negative enteric bacilli. microbenotes.comasm.org This medium is both selective and differential; it contains eosin Y and methylene blue dyes that hinder the growth of Gram-positive bacteria. libretexts.orgaloki.hu Furthermore, it differentiates Gram-negative bacteria based on their capacity to ferment the sugars lactose (B1674315) and sucrose (B13894) present in the agar. asm.orgmicrobeonline.com

The fermentation process results in the production of acid, which lowers the pH of the medium. This change in pH causes the dyes to precipitate, leading to a visible color change in the bacterial colonies. libretexts.orgmicrobenotes.com Vigorous fermenters produce a significant amount of acid, resulting in dark-colored colonies, while non-fermenters or weak fermenters produce colorless or pinkish colonies. libretexts.orgmicrobeonline.com

Identification of Escherichia coli and Characteristic Sheen Formation on Eosin Methylene Blue

Escherichia coli, a prominent member of the coliform group, is a strong fermenter of lactose and/or sucrose. libretexts.orglibretexts.org This rapid fermentation leads to a substantial drop in pH, causing the eosin and methylene blue dyes to form a complex that imparts a distinctive metallic green sheen to the E. coli colonies. asm.orgmicrobeonline.com This metallic sheen is a hallmark characteristic used for the presumptive identification of E. coli. thermofisher.comwwu.edu The colonies themselves typically appear blue-black with a dark center. usbio.netliofilchem.net

The formation of this metallic sheen is a result of the amide bonding of the dyes under highly acidic conditions created by the vigorous fermentation of the sugars by E. coli. thermofisher.com While this characteristic is a strong indicator, it's important to note that not all strains of E. coli will produce the metallic sheen, and further biochemical tests are often required for definitive identification. dalynn.com

Differentiation of Other Lactose and Sucrose Fermenting Gram-Negative Bacilli on Eosin Methylene Blue

Besides E. coli, other Gram-negative bacilli can also ferment the lactose and sucrose in EMB agar, but their appearance differs, allowing for differentiation. These organisms are often referred to as coliforms. asm.org

Less vigorous or slower fermenters of lactose and/or sucrose produce less acid compared to E. coli. libretexts.orgmicrobeonline.com This results in colonies that are typically pinkish-brown or mucoid and may have dark purple centers, but they lack the characteristic metallic green sheen. libretexts.orgusbio.net For example, Enterobacter aerogenes typically forms larger, mucoid colonies that may be pinkish with a brown center. asm.orgasm.org Klebsiella species can produce mucoid, brownish colonies with a blue-black center. liofilchem.net

The inclusion of sucrose in some EMB formulations, such as the original by Holt-Harris and Teague, allows for the differentiation of coliforms that ferment sucrose more readily than lactose. asm.org This broadens the differential capacity of the medium.

Eosin Methylene Blue in Environmental Microbiology Research

Eosin Methylene Blue (EMB) agar plays a significant role in environmental microbiology by providing a reliable method for detecting and differentiating fecal coliforms, which are key indicators of environmental contamination. microbenotes.commicrobeonline.com Its selective and differential properties make it a valuable tool for assessing the microbiological quality of various environmental samples. labtestsguide.com

Assessment of Water Quality and Fecal Contamination using Eosin Methylene Blue

EMB agar is widely utilized in water quality testing to identify the presence of coliforms, particularly Escherichia coli. asm.orglabtestsguide.com The presence of E. coli in water is a strong indication of fecal contamination, suggesting the potential presence of other waterborne pathogens. microbeonline.comwwu.edu In the standard multiple-tube fermentation technique for water analysis, EMB agar is used in the "confirmed test" phase. wwu.edugsconlinepress.com Water samples that show gas production in a presumptive test (lactose broth) are streaked onto EMB agar plates. wwu.edu

The growth of typical E. coli colonies with a metallic green sheen on the EMB plate confirms the presence of fecal coliforms, signaling that the water is likely contaminated and unsafe for consumption. wwu.edugsconlinepress.com The differentiation between E. coli and other coliforms like Enterobacter aerogenes is crucial, as E. coli is a more definitive indicator of fecal pollution, whereas E. aerogenes can be found in soil and water naturally. wwu.edu

Application in Soil and Other Environmental Sample Analyses with Eosin Methylene Blue

The application of EMB agar extends beyond water analysis to the examination of soil and other environmental samples. mdpi.com In a study of agricultural soils, EMB agar was used to isolate and identify Gram-negative bacteria, including enteropathogenic species like Escherichia, Klebsiella, Salmonella, and Shigella. mdpi.com The presence of E. coli in soil samples is considered an index of fecal pollution. taylorandfrancis.com

Research has shown that EMB agar can be effectively used to culture bacteria from various environmental sources, aiding in the identification of potential pathogen reservoirs. mdpi.com For instance, in one study, EMB agar was used to isolate bacteria from both organic and conventional farm soils, revealing the presence of several enterobacterial species. mdpi.com This highlights the utility of EMB agar in ecological studies and public health risk assessments related to environmental sources.

Eosin Methylene-blue in Comparative Microbiological Methodologies

Eosin Methylene Blue (EMB) agar is a cornerstone in microbiology for the selective isolation and differentiation of Gram-negative bacteria. microbenotes.comresearchgate.netwikipedia.org Its utility is often highlighted in comparative studies against other media, and its formulation has been subject to various enhancements to improve its efficacy.

Comparative Studies with Other Selective and Differential Media Incorporating Eosin-methylene-blue

EMB agar's performance is frequently benchmarked against other selective and differential media. For instance, in the detection of E. coli, EMB agar is often compared to MacConkey agar and Hicrome E. coli agar. pubcompare.airesearchgate.net While both EMB and MacConkey agars are used for isolating and differentiating enteric bacteria, EMB agar, particularly the Levine formulation, is noted for providing a clearer distinction between Escherichia coli and Enterobacter species. hardydiagnostics.comthermofisher.com

Studies have shown that while EMB agar is effective, other media may offer advantages in specific contexts. For example, a comparative evaluation of EMB agar and Hicrome E. coli agar for differentiating E. coli from other bacteria that produce a similar green metallic sheen found that Hicrome E. coli agar had higher sensitivity, specificity, and efficiency. researchgate.net This suggests that for definitive identification of E. coli without the need for extensive confirmatory tests, alternative media might be superior. researchgate.net

The original EMB agar formulation by Holt-Harris and Teague contained both lactose and sucrose, which allowed for the differentiation of coliforms based on their fermentation abilities. microbenotes.comasm.org However, Levine's modification, which omitted sucrose and increased the lactose concentration, became the predominant formulation for distinguishing between fecal and non-fecal coliforms. hardydiagnostics.comthermofisher.comsharebiology.com Modern Bacto EMB agar often combines features of both formulations. sharebiology.com

Interactive Data Table: Comparison of EMB Agar with Other Media

| Medium | Target Organisms | Principle of Differentiation | Key Advantages | Key Limitations |

| Eosin Methylene Blue (EMB) Agar | Gram-negative enteric bacteria | Lactose fermentation. Lactose fermenters form dark purple/black colonies; E. coli often produces a green metallic sheen. wikipedia.org | Good for differentiating E. coli from other coliforms. hardydiagnostics.comthermofisher.com | Some non-E. coli species can produce a green sheen, leading to false positives. researchgate.net Some Gram-positive bacteria may grow. dalynn.comliofilchem.net |

| MacConkey Agar | Gram-negative enteric bacteria | Lactose fermentation. Lactose fermenters form pink/red colonies. pubcompare.ai | Widely used and effective for general differentiation of lactose fermenters. | Less specific for E. coli differentiation compared to EMB. |

| Hicrome E. coli Agar | Escherichia coli | Chromogenic substrates for specific enzymes (e.g., β-glucuronidase). E. coli produces colored colonies (e.g., blue/purple). researchgate.net | High sensitivity and specificity for E. coli, reducing the need for confirmatory tests. researchgate.net | May be more expensive than traditional media. |

| Endo Agar | Gram-negative enteric bacteria | Lactose fermentation. Lactose fermenters form red colonies with a metallic sheen. | One of the earliest differential media for enteric bacteria. | Differentiation can be less clear than with EMB agar. dilaco.comthermofisher.com |

Methodological Enhancements and Modifications of Eosin-methylene-blue Agar Formulations

The original formulation of EMB agar developed by Holt-Harris and Teague in 1916 was designed to differentiate lactose-fermenting from non-lactose-fermenting microbes. asm.org This formulation included sucrose to distinguish coliforms that could ferment sucrose more rapidly than lactose. asm.org

In 1918, Levine introduced a modified EMB agar that aimed to better differentiate between fecal and non-fecal types within the coliform group. sharebiology.com Levine's formulation notably omitted sucrose and contained a single peptone base, dipotassium (B57713) phosphate (B84403) as a buffer, and an increased concentration of lactose. sharebiology.comdalynn.com This modification also allowed for the differentiation of Salmonella and other non-lactose fermenters from coliforms. sharebiology.com

Further modifications have been explored to enhance the medium's performance. For instance, the ratio of eosin Y to methylene blue is critical and is typically adjusted to about 6:1 to minimize toxicity while maximizing differentiation. sigmaaldrich.comexodocientifica.com.br The inclusion of sucrose in some formulations serves as an alternative carbohydrate source for certain Gram-negative bacilli that may not ferment lactose or do so slowly. sigmaaldrich.comexodocientifica.com.br

The buffering capacity of the medium also plays a role in the characteristic reactions. Experiments have shown that on a well-buffered EMB medium, E. coli may fail to produce its typical green metallic sheen, while on an unbuffered medium, other lactose fermenters like Klebsiella aerogenes might produce a sheen. sharebiology.com This highlights that the pH of the medium is a crucial factor for the distinctive colony morphology. sharebiology.com Additionally, exposure of EMB agar to light can inhibit the growth of some bacteria, particularly Proteus species, indicating that plates should be incubated in the dark. nih.govnih.gov

For specific research applications, such as studying bacterial sensitivity to phages, a modification known as EMBO agar is used. This formulation includes the addition of 5 g of NaCl per liter and is made without added sugars. asm.org

Eosin-methylene-blue as a Research Tool for Antimicrobial Resistance Mechanisms

EMB agar serves as a valuable tool in the study of antimicrobial resistance, particularly in the isolation of resistant Gram-negative bacteria and in investigating the inhibitory effects of its constituent dyes.

Isolation of Resistant Gram-Negative Bacterial Strains on Eosin-methylene-blue

EMB agar is widely used for the primary isolation of Gram-negative bacteria from various samples, including those screened for antibiotic resistance. iwaponline.com For example, in studies investigating antibiotic resistance in hospital wastewater, EMB agar is used to isolate Escherichia coli. iwaponline.com Similarly, it is employed in the isolation of E. coli from milk samples to assess their antimicrobial resistance profiles. researcher.life

The selective nature of EMB agar, which inhibits most Gram-positive bacteria, facilitates the targeted isolation of Gram-negative organisms, which are a significant focus of antimicrobial resistance research. researchgate.netlibretexts.org Once isolated on EMB, colonies can be further subjected to antimicrobial susceptibility testing to determine their resistance patterns against various antibiotics. researcher.life

Interactive Data Table: Research Findings on Isolation of Resistant Bacteria using EMB Agar

| Study Focus | Sample Source | Isolated Bacterium | Key Resistance Findings | Citation |

| Antimicrobial resistance in hospital wastewater | Hospital wastewater | Escherichia coli | Identified E. coli strains carrying resistance genes such as SUL, SHV, TEM, and QnrS. | iwaponline.com |

| Antimicrobial resistance in milk | Milk | Escherichia coli | 100% of E. coli isolates were resistant to erythromycin; significant resistance also observed for cefoxitin (B1668866) (56%). | researcher.life |

| Colistin (B93849) resistance in Acinetobacter baumannii | Clinical isolates | Acinetobacter baumannii | 35% of clinical isolates that had acquired colistin resistance were inhibited by EMB agar. | microbiologyresearch.org |

| Carbapenem resistance in Acinetobacter baumannii | Clinical isolates | Acinetobacter baumannii | Carbapenem-resistant A. baumannii growth was inhibited by EMB agar. | researchgate.net |

Investigating Bacterial Responses to Eosin-methylene-blue as an Inhibitory Agent

The dyes in EMB agar, eosin Y and methylene blue, are not only indicators but also inhibitory agents. dalynn.comlibretexts.org Methylene blue is the primary inhibitor of Gram-positive bacteria, though eosin also contributes to this effect to a lesser degree. libretexts.org This inhibitory action is a key aspect of the medium's selectivity.

Research has also explored the inhibitory effects of methylene blue and EMB agar against multidrug-resistant bacteria. One study investigated the effects of methylene blue and EMB agar on colistin-resistant Acinetobacter baumannii. microbiologyresearch.org The findings indicated that subpopulations with high colistin resistance were inhibited by both methylene blue and EMB agar. microbiologyresearch.orgresearchgate.net This suggests that methylene blue itself may have an inhibitory effect on certain antibiotic-resistant strains. microbiologyresearch.org Another study found that carbapenem-resistant A. baumannii was also inhibited by EMB agar. researchgate.net

These findings open avenues for investigating the mechanisms by which these dyes inhibit bacterial growth and whether they could have therapeutic potential, particularly against drug-resistant pathogens. However, it is also noted that relying solely on EMB agar for subculturing might lead to missing certain colistin-resistant strains that are inhibited by the medium. microbiologyresearch.orgresearchgate.net

Novel Applications and Interdisciplinary Research Involving Eosinmethylene Blue

Photodynamic Studies Utilizing Eosin-Methylene Blue as a Photosensitizer

Photodynamic therapy (PDT) is an approach that utilizes a photosensitizer, light, and oxygen to induce cytotoxic effects on target cells or organisms. The combination of eosin (B541160) and methylene (B1212753) blue has been identified as a potent photosensitizer, capable of generating reactive oxygen species (ROS) upon illumination, which can lead to the inactivation of a variety of microorganisms and the control of disease vectors.

The eosin-methylene blue (EMB) complex has demonstrated significant phototoxic effects against both Gram-positive and Gram-negative bacteria. nih.govwikipedia.org As a photosensitizer, EMB, when activated by light, can induce the photoinactivation of bacteria. wikipedia.org For instance, studies have shown that EMB is effective in the photodynamic inactivation (PDI) of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). wikipedia.orggspchem.com

Research has demonstrated that for S. aureus, complete inhibition of bacterial growth can be achieved at photosensitizer concentrations over 5 μM with a 30-minute incubation period followed by irradiation with a red light at 625 nm. wikipedia.org For the more resistant E. coli, complete inhibition required a longer incubation period of 120 minutes and higher concentrations of over 20 μM. wikipedia.org The phototoxicity of EMB is attributed to its ability to be activated by light, leading to the generation of ROS that are lethal to the bacteria. nih.gov This physical mechanism of action is advantageous as it is less likely to lead to the development of microbial resistance compared to traditional antibiotics. nih.gov

A significant area of novel research is the use of eosin-methylene blue in the photodynamic control of disease vectors, particularly mosquito larvae. Current time information in Kent, GB.ontosight.aikuhlmann-biomed.de Studies have evaluated EMB as a photosensitizer for the larval control of Aedes aegypti, the mosquito species responsible for transmitting diseases like dengue, chikungunya, and Zika. Current time information in Kent, GB.ontosight.ai

In these studies, third-instar larvae of Ae. aegypti were exposed to various concentrations of EMB and different light doses. ontosight.ai The results indicated that EMB is rapidly internalized by the larvae and exhibits significant phototoxicity upon exposure to either white-light from RGB LEDs or natural sunlight. Current time information in Kent, GB.ontosight.ai Remarkably, a 100% larval mortality rate was achieved after approximately 40 minutes of sunlight irradiation, even at a low EMB concentration of 0.5 µg/mL. Current time information in Kent, GB.ontosight.ai In the absence of light, EMB was found to be non-toxic to the larvae. ontosight.ai These findings underscore the potential of EMB as an effective, environmentally-friendly photoactive compound for controlling mosquito larval populations. Current time information in Kent, GB.nih.gov

| Parameter | Value | Reference |

| Target Organism | Aedes aegypti larvae (third-instar) | ontosight.ai |

| Photosensitizer | Eosin-Methylene Blue (EMB) | ontosight.ai |

| Effective Concentration | 0.5 µg/mL | ontosight.ai |

| Light Source | Sunlight | ontosight.ai |

| Exposure Time for 100% Mortality | ~40 minutes | ontosight.ai |

| Mortality in Dark Control | No mortality observed | ontosight.ai |

Inactivation of Microorganisms by Eosin-Methylene Blue Phototoxicity

Eosinmethylene-blue in Broader Staining Principles and Techniques

The combination of eosin and methylene blue is fundamental to a class of stains known as Romanowsky stains, which are pivotal in hematology and cytology. microbenotes.comromanowsky.ru The characteristic staining pattern, known as the Romanowsky effect, is a result of the interaction between the acidic dye eosin and the basic dyes derived from the oxidation of methylene blue. microbenotes.com

The staining principle of eosin and methylene blue lies in the electrostatic interaction between the dyes and the cellular components. romanowsky.ruwikipedia.org Eosin Y is an acidic dye that carries a negative charge and therefore binds to basic (acidophilic) components of the cell, such as the cytoplasm and eosinophilic granules, staining them in shades of pink or red. wikipedia.orgsemanticscholar.org

Methylene blue, on the other hand, is a basic dye with a positive charge. wikipedia.orgmicrobiologyresearch.org It binds to acidic (basophilic) cellular structures like the nucleic acids in the nucleus and granules in basophils, imparting a blue to purple color. romanowsky.rusemanticscholar.org The differential staining of various cellular elements is further enhanced in Romanowsky-type stains by the presence of methylene blue's oxidation products, such as azure B. The interaction between eosin Y and azure B is crucial for producing the distinctive purple color of cell nuclei, a hallmark of the Romanowsky effect. sigmaaldrich.comdpgpolytechnic.com The final coloration is influenced by factors such as the ratio of the dyes, fixation methods, and the pH of the staining solutions. wikipedia.org

Research into staining has led to the exploration and use of various analogs and derivatives of methylene blue in combination with eosin. wikipedia.orgmicrobenotes.com These derivatives are primarily products of the oxidative demethylation of methylene blue, a process referred to as polychroming. wikipedia.org This process yields a mixture of dyes, including azure A, azure B, azure C, and thionin. wikipedia.orgwikipedia.org

Azure B, a trimethylated thionine, is considered a key component along with eosin Y for producing the Romanowsky effect. dpgpolytechnic.comstainsfile.com Many modern standardized stains, such as Giemsa and Wright's stain, are formulated using purified azure B and eosin Y to ensure consistent and high-quality staining results. microbenotes.comsigmaaldrich.com Thionin, another derivative, when combined with eosin, has been shown to provide excellent staining of blood smears and can serve as a substitute for the conventional hematoxylin-eosin stain in certain cytological applications. nih.govnih.gov The use of these derivatives allows for the fine-tuning of staining protocols to achieve optimal differentiation of cellular components for diagnostic and research purposes. kuhlmann-biomed.de

| Derivative/Analog | Key Role in Staining | Reference |

| Azure B | Essential for the Romanowsky effect, stains nuclei purple in combination with eosin Y. | dpgpolytechnic.comstainsfile.com |

| Azure A | A product of polychromed methylene blue used in some Romanowsky formulations. | wikipedia.org |

| Azure C | Another demethylated product of methylene blue found in polychrome mixtures. | wikipedia.org |

| Thionin | Used with eosin for blood smears and as a potential H&E substitute in cytology. | nih.govnih.gov |

Staining Mechanisms of Eosin and Methylene Blue in Histology and Hematology

Research on Fungal Interactions and Growth Dynamics on Eosinmethylene-blue Media

Eosin Methylene Blue (EMB) agar (B569324) is traditionally used as a selective and differential medium for the isolation of Gram-negative bacteria. It inhibits the growth of most Gram-positive bacteria due to the presence of the dyes eosin Y and methylene blue. However, recent research has highlighted the ability of certain fungi to thrive on this medium.

Studies have shown that some fungi, such as Aspergillus niger, can grow on EMB agar, and in some cases, grow even faster than Gram-negative bacteria. microbenotes.comstainsfile.com This research has observed that the growth of Aspergillus niger on EMB media can lead to a reduction in the pH of the medium. microbenotes.comstainsfile.com This acidification can, in turn, inhibit the growth of Gram-negative bacteria that the medium is originally designed to culture. stainsfile.com For example, one study noted that the pH of the EMB media with fungal growth dropped from an initial value of around 7.1 to 6.42 after 48 hours, which coincided with the appearance of fungal colonies and the absence of bacterial colonies. stainsfile.com This interaction, where a fungus outcompetes and deters the growth of bacteria on a selective medium, presents an interesting dynamic in microbial ecology and may have implications for the interpretation of results from environmental and clinical samples cultured on EMB agar. microbenotes.comstainsfile.com Some yeast species, like Candida kefyr, have also been observed to produce a distinctive metallic green sheen on EMB agar, a characteristic typically associated with E. coli, suggesting its potential use for the presumptive identification of this fungal pathogen.

| Observation | pH Change | Impact on Bacterial Growth | Reference |

| Growth of Aspergillus niger on EMB agar | Decrease from ~7.1 to ~6.4 | Retardation of Gram-negative bacterial growth | stainsfile.com |

| Fungal colony appearance | After 48 hours | Coincides with pH drop and lack of bacterial colonies | stainsfile.com |

Future Directions and Emerging Research Avenues for Eosinmethylene Blue

Potential for Eosinmethylene-blue in Novel Microbial Detection Systems

The foundational principles of EMB agar (B569324) are being leveraged to develop and refine microbial detection systems. While traditionally used for water quality testing and clinical diagnostics, its application is being explored for more specific detection challenges. asm.orgresearchgate.netmicrobenotes.com

One area of research is in veterinary diagnostics, specifically for identifying pathogens causing bovine mastitis. researchgate.netnih.gov Rapid identification of causative agents like E. coli is essential for timely treatment. researchgate.net Studies have evaluated EMB agar for its ability to quickly differentiate E. coli from other Gram-negative mastitis pathogens, although issues like pH sensitivity from the milk sample can affect the classic green sheen result. researchgate.netnih.gov

Further development could involve integrating EMB's chemical principles with modern detection technologies. For example, coupling the chromogenic response of EMB with automated colony counting systems or spectroscopic analysis could lead to high-throughput screening methods for environmental and food samples. The distinct color changes provide a clear visual endpoint that is amenable to digital imaging and analysis. However, a significant limitation is that some Gram-positive bacteria, such as enterococci and staphylococci, as well as yeasts, may still grow, typically forming pinpoint colonies. microbenotes.comweberscientific.com Therefore, any novel system must incorporate confirmatory steps, as EMB provides presumptive identification only. microbenotes.com

Expanding Applications of Eosinmethylene-blue in Microbial Ecology and Environmental Science

The utility of EMB agar in environmental science, particularly for water quality assessment by detecting fecal coliforms, is a long-standing application. australiamethyleneblue.com.aumicrobeonline.commicrobenotes.comasm.org The presence of E. coli on EMB agar is a key indicator of fecal contamination in water sources. microbeonline.com Beyond water testing, EMB agar is used to isolate and differentiate enteric bacteria from various nonclinical specimens, including soil. microbenotes.comtaylorandfrancis.com This allows for the study of bacterial populations in different environmental niches and their role in processes like bioremediation. For instance, it has been used to help identify Citrobacter diversus from crude oil-contaminated soil. taylorandfrancis.com

An emerging area of research involves the study of fungi on EMB media. While designed to inhibit Gram-positive bacteria and select for Gram-negatives, some fungi, such as Aspergillus niger, have been observed to grow well, even faster than E. coli, on EMB agar. bsmiab.org These fungi can deter the growth of bacteria by significantly reducing the pH of the medium. bsmiab.org This opens up avenues for studying inter-kingdom microbial interactions and competition on a single medium, a topic of great interest in microbial ecology. The selective properties of EMB could be exploited to co-culture specific Gram-negative bacteria and fungi to investigate competitive exclusion, resource competition, and the production of antimicrobial compounds.

Interdisciplinary Research Integrating Eosinmethylene-blue in Biomedical Sciences

The components of EMB agar, eosin (B541160) and methylene (B1212753) blue, have individual applications in biomedical research that suggest potential for interdisciplinary studies. Methylene blue, on its own, is a well-known compound with a variety of therapeutic and diagnostic uses, including as a neuroprotective agent, in photodynamic therapy (PDT) for cancer, and as an antimalarial drug. pfmjournal.orgnih.gov Eosin Y is a common counterstain in histology. aacrjournals.org

Recent research has explored the direct biomedical applications of the combined eosin-methylene-blue formulation beyond its use as a culture medium. One study investigated the in-vitro activity of EMB agar on colistin-resistant Acinetobacter baumannii. researchgate.net The findings suggested that methylene blue, as present in the EMB agar, may have an inhibitory effect on these highly resistant bacterial clones. researchgate.net This points toward a potential, albeit underexplored, role for methylene blue or the EMB combination as an adjunct in combating antibiotic-resistant infections.

Future interdisciplinary research could explore the photodynamic properties of the EMB complex. Methylene blue is a known photosensitizer that generates reactive oxygen species (ROS) under light, a mechanism exploited in PDT. pfmjournal.org The interaction between eosin and methylene blue could potentially modify this activity. Studies on the photolysis of these dyes in the presence of electron donors have shown they can induce oxygen uptake and the formation of hydrogen peroxide, suggesting complex photochemical interactions. researchgate.net Investigating whether the EMB complex retains or enhances photosensitizing activity could open doors for novel antimicrobial therapies, where the formulation could be used to selectively target and destroy pathogens when activated by a specific wavelength of light.

Q & A

Q. Methodological

Component Mixing : Dissolve 10 g lactose, 2 g K₂HPO₄, 0.4 g eosin Y, and 0.065 g methylene blue in 1 L distilled water. Adjust pH to 7.1 ± 0.2 before adding 13.5–15 g agar .

Autoclaving : Sterilize at 121°C for 15 minutes. Overheating can degrade dyes, altering selectivity and color response.

Storage : Store prepared plates at 15–25°C in darkness to prevent photodegradation of dyes. Shelf life is typically 4–6 weeks .

Quality Control : Validate each batch using control strains (e.g., E. coli ATCC 25922 for metallic sheen, Salmonella spp. for colorless colonies) .

How can researchers resolve contradictions in EMB agar results, such as atypical colony morphologies or inconsistent dye uptake?

Advanced

Atypical results often stem from:

- Dye Degradation : Improper storage or autoclaving reduces inhibitory capacity. Verify dye ratios via spectrophotometry (eosin Y: λmax 517 nm; methylene blue: λmax 668 nm) .

- pH Variability : Acidic environments enhance eosin-methylene blue precipitation, but excessive acidity (pH <6.8) inhibits bacterial growth. Pre-test medium pH and adjust with sterile K₂HPO₄ .

- Contaminants : Trace carbohydrates in peptones may alter fermentation signals. Use high-purity peptones (e.g., digest of animal tissue) and validate with negative controls .

What experimental design considerations are critical when using EMB agar in complex microbiological studies (e.g., clinical or environmental samples)?

Q. Advanced

- Sample Pretreatment : For stool or wastewater samples, pre-enrich in lactose broth to amplify target enteric bacteria and reduce background flora .

- Complementary Media : Combine EMB with Hektoen Enteric Agar or SS Agar to differentiate Salmonella/Shigella from commensals .

- Quantitative Analysis : Use stereological methods to count colonies and normalize to sample volume. Report uncertainties (e.g., Poisson distribution for low-count samples) .

- Data Validation : Confirm EMB results with PCR (e.g., uidA for E. coli) or MALDI-TOF to address false positives from atypical fermenters .

How does EMB agar compare to other selective media (e.g., MacConkey Agar) in terms of sensitivity and specificity for Gram-negative pathogens?

Basic

EMB and MacConkey agar both inhibit Gram-positive bacteria but differ in selectivity:

- EMB : Uses eosin/methylene blue for stronger inhibition of Gram-positive organisms. Superior for differentiating E. coli (metallic sheen) from Klebsiella (mucoid pink colonies) .

- MacConkey : Relies on bile salts and crystal violet, offering broader Gram-negative inhibition but less specific color differentiation (lactose fermenters turn pink; non-fermenters are colorless) .

EMB is preferred for studies requiring precise identification of E. coli, while MacConkey is better for general enteric screening .

What advanced techniques can enhance EMB agar’s utility in modern research, such as coupling with molecular methods?

Q. Advanced

- Fluorescent EMB : Incorporate fluorescent dyes (e.g., SYBR Safe) to enable real-time monitoring of bacterial growth via microplate readers .

- Antibiotic Supplements : Add colistin or novobiocin to select for resistant strains (e.g., EMB-colistin agar for Acinetobacter baumannii) .

- Metabolomic Integration : Extract metabolites from EMB colonies for LC-MS analysis, linking fermentation profiles to virulence factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.